NCU-190Na
Overview
Description
Preparation Methods
NCU-190Na is synthesized through the condensation of naphthoquinone and phenylenediamine. The reaction produces several isomers of benzo[a]phenazine. To selectively produce the desired compound, ethyl chlorocarbonate is used, followed by aminolysis of esters at the 6-position. This process yields the final product, this compound .
Chemical Reactions Analysis
NCU-190Na undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly at the 6-position, can produce various derivatives with different properties.
Common reagents used in these reactions include ethyl chlorocarbonate and phenylenediamine. The major products formed from these reactions are different isomers and derivatives of benzo[a]phenazine .
Scientific Research Applications
NCU-190Na has been extensively studied for its antitumor properties. It inhibits the DNA strand-passing activity of topoisomerase II, leading to DNA fragmentation and cell death. This makes it a potent candidate for cancer treatment . Additionally, this compound and its derivatives have shown promise in overcoming multidrug resistance in cancer cells . The compound’s ability to intercalate between DNA base pairs and inhibit topoisomerase enzymes makes it valuable in both research and therapeutic applications .
Mechanism of Action
NCU-190Na exerts its effects by inhibiting topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. By stabilizing the DNA-topoisomerase II complex, this compound induces DNA cleavage and fragmentation, ultimately leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
NCU-190Na belongs to the class of fused aryl phenazine derivatives, which include compounds like XR11576, XR5944, and NC-182. These compounds share a similar mechanism of action, inhibiting topoisomerase enzymes and intercalating with DNA. this compound is unique in its selective synthesis and specific inhibition of topoisomerase II . Other similar compounds include benzo[a]phenazine diimine and various fused aryl phenazine dione compounds, which also exhibit anticancer activities .
Properties
IUPAC Name |
sodium;6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5.Na/c1-27(2)9-8-24-22(29)18-20-19(12-6-4-5-7-13(12)21(18)28)25-16-11-17(32-3)14(23(30)31)10-15(16)26-20;/h4-7,10-11,28H,8-9H2,1-3H3,(H,24,29)(H,30,31);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPJVVCCBMRQAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=C(C2=CC=CC=C2C3=NC4=C(C=C(C(=C4)OC)C(=O)[O-])N=C13)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N4NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120602-99-5 | |
Record name | NC 190 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120602995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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